molecular formula C18H17NO3S3 B6477747 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide CAS No. 2640817-66-7

4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide

Cat. No. B6477747
CAS RN: 2640817-66-7
M. Wt: 391.5 g/mol
InChI Key: RROVGAOIEHKUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are an important group of synthetic antimicrobial agents that contain the sulfonamide group . They have a weak activity against bacteria responsible for typhoid fever, diphtheria, and subacute bacterial endocarditis .


Synthesis Analysis

The synthesis of sulfonamide derivatives involves several steps. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .


Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives include coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . These reactions have been used for the synthesis of novel bithiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely. For example, the melting point of indole, a related compound, is around 52 °C, while its boiling point is around 253 °C .

Scientific Research Applications

4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. It has been used as a model compound for the development of new drugs, as it has been found to possess anti-inflammatory and anti-cancer properties. In biochemistry, it has been used to study the structure and function of enzymes, as well as to develop new treatments for diseases. In physiology, it has been used to study the effects of drugs on the body, as well as to develop new treatments for various diseases.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the enzymes involved in the synthesis and metabolism of fatty acids and other molecules, as well as to interfere with the activity of certain enzymes involved in the synthesis of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to possess anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain types of cancer cells, and to possess anti-bacterial and anti-viral properties. In addition, it has been found to possess anti-fungal properties, and has been found to be effective in the treatment of various types of infections.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide for lab experiments are that it is relatively easy to synthesize, and it is relatively inexpensive. In addition, it has a wide range of applications in scientific research, and it has been found to possess anti-inflammatory and anti-cancer properties. The limitations of using this compound for lab experiments are that its mechanism of action is not yet fully understood, and it has not been tested in humans.

Future Directions

There are a number of potential future directions for research involving 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide. These include further research into its mechanism of action, further research into its biochemical and physiological effects, further research into its potential therapeutic applications, and further research into its potential toxicity. In addition, further research into the synthesis of this compound could lead to the development of more efficient synthesis methods. Finally, further research into its potential applications in drug development could lead to the development of new and more effective drugs.

Synthesis Methods

The synthesis of 4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a two-step process. The first step involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-{[2,2'-bithiophene]-5-yl}ethylamine in the presence of triethylamine. This reaction forms this compound (this compound). The second step involves the addition of a catalytic amount of anhydrous potassium carbonate to the reaction mixture. This step is necessary for the completion of the reaction.

Safety and Hazards

As with any chemical compound, safety and hazards associated with sulfonamide derivatives depend on the specific compound and its intended use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

4-acetyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-13(20)14-4-7-16(8-5-14)25(21,22)19-11-10-15-6-9-18(24-15)17-3-2-12-23-17/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVGAOIEHKUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.